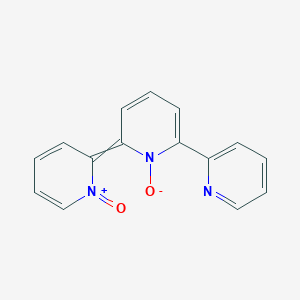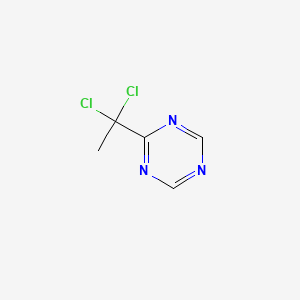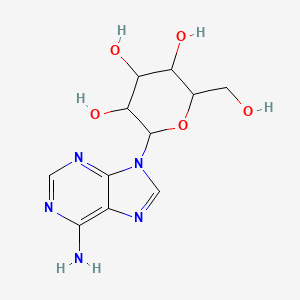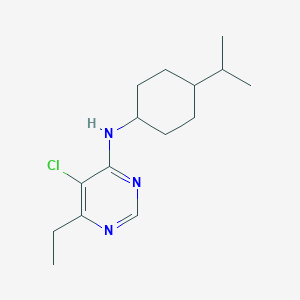
5-chloro-6-ethyl-N-(4-propan-2-ylcyclohexyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-6-ethyl-N-(4-propan-2-ylcyclohexyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as agriculture, medicine, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-ethyl-N-(4-propan-2-ylcyclohexyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and guanidine.
Introduction of the chloro and ethyl groups: Chlorination and alkylation reactions are used to introduce the chloro and ethyl groups at the desired positions on the pyrimidine ring.
Attachment of the cyclohexyl group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction using a suitable cyclohexyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-6-ethyl-N-(4-propan-2-ylcyclohexyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Applications De Recherche Scientifique
5-chloro-6-ethyl-N-(4-propan-2-ylcyclohexyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 5-chloro-6-ethyl-N-(4-propan-2-ylcyclohexyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-chloro-6-ethyl-N-(4-methylcyclohexyl)pyrimidin-4-amine
- 5-chloro-6-ethyl-N-(4-ethylcyclohexyl)pyrimidin-4-amine
- 5-chloro-6-ethyl-N-(4-propylcyclohexyl)pyrimidin-4-amine
Uniqueness
5-chloro-6-ethyl-N-(4-propan-2-ylcyclohexyl)pyrimidin-4-amine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the propan-2-yl group on the cyclohexyl ring may impart distinct steric and electronic properties, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
222729-87-5 |
|---|---|
Formule moléculaire |
C15H24ClN3 |
Poids moléculaire |
281.82 g/mol |
Nom IUPAC |
5-chloro-6-ethyl-N-(4-propan-2-ylcyclohexyl)pyrimidin-4-amine |
InChI |
InChI=1S/C15H24ClN3/c1-4-13-14(16)15(18-9-17-13)19-12-7-5-11(6-8-12)10(2)3/h9-12H,4-8H2,1-3H3,(H,17,18,19) |
Clé InChI |
JOQKWZOYXMSOFH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=NC=N1)NC2CCC(CC2)C(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



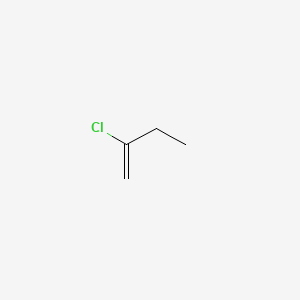
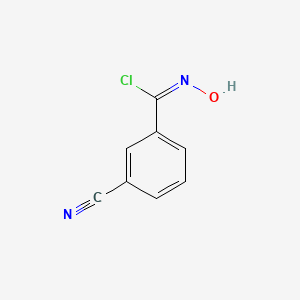
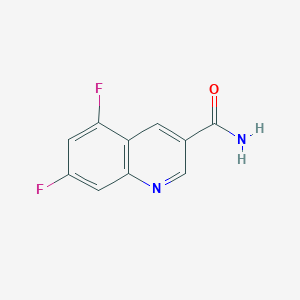
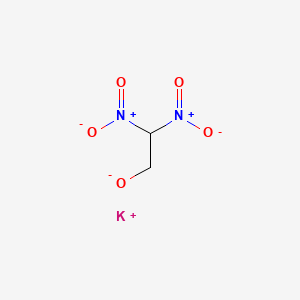
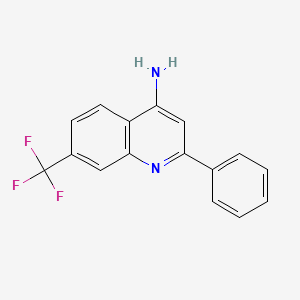
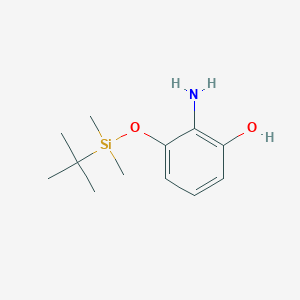
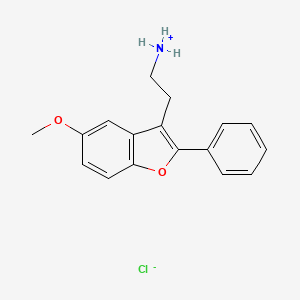
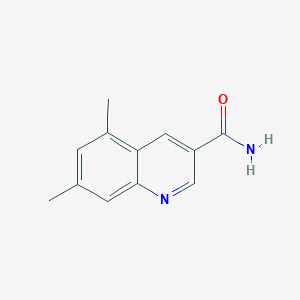

![N-[1-(2H-1,3-Benzodioxol-5-yl)but-1-en-1-yl]acetamide](/img/structure/B13741488.png)
